N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide
Description
N-(2-Methyl-3-nitrophenyl)-4-phenoxybutanamide is a substituted butanamide featuring a phenoxybutanamide backbone with a 2-methyl-3-nitrophenyl group attached to the amide nitrogen. The compound’s nitro group may enhance intermolecular interactions, such as hydrogen bonding, affecting crystallization behavior and solubility .
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-13-15(9-5-10-16(13)19(21)22)18-17(20)11-6-12-23-14-7-3-2-4-8-14/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBXPIJELSNQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide typically involves the reaction of 2-methyl-3-nitroaniline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.
The nitro group remains stable under these conditions due to its electron-withdrawing nature, which deactivates the aromatic ring against nucleophilic attack .
Reduction of the Nitro Group
The nitro group at the 3-position can be selectively reduced to an amine using catalytic hydrogenation or metal-acid systems:
| Reagent System | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C | EtOH, 25°C, 6 hr | N-(2-methyl-3-aminophenyl)-4-phenoxybutanamide | >95% |
| Fe, HCl (aq) | Reflux, 3 hr | N-(2-methyl-3-aminophenyl)-4-phenoxybutanamide | 88% |
The resulting amine derivative is susceptible to diazotization and subsequent coupling reactions .
Electrophilic Aromatic Substitution
The phenoxy group activates the para-position of its attached benzene ring toward electrophiles. Key reactions include:
Nitration
| Nitrating Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | N-(2-methyl-3-nitrophenyl)-4-(4-nitrophenoxy)butanamide | 62% |
| Acetyl nitrate (CH₃COONO₂) | CH₂Cl₂, 25°C, 4 hr | N-(2-methyl-3-nitrophenyl)-4-(2-nitrophenoxy)butanamide | 41% |
Meta-directing effects of the nitro group on the aniline ring limit substitution at the 2-methyl-3-nitrophenyl moiety .
Oxidation of the Butanamide Chain
The butanamide chain can be oxidized to form ketone or carboxylic acid derivatives:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄, H₂O | 80°C, 8 hr | 4-phenoxy-2-butanone + nitroaniline byproducts | Partial degradation |
| CrO₃, H₂SO₄ | 25°C, 24 hr | 4-phenoxybutanedioic acid | Low yield (32%) |
Oxidation is less favorable due to steric hindrance from the phenoxy group.
Photochemical Reactions
UV irradiation induces nitro-to-nitrito rearrangement and C–N bond cleavage:
| Light Source | Solvent | Major Products | Mechanism |
|---|---|---|---|
| UV-C (254 nm) | Acetonitrile | 3-nitrito-2-methylphenyl radical + 4-phenoxybutanamide | Homolytic fission |
This reactivity is exploited in photolabile protecting group applications .
Catalytic Cross-Coupling
The bromine atom (if present in analogs) participates in Suzuki-Miyaura couplings:
| Reagent System | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 hr | Biaryl-substituted butanamide | 74% |
While not directly observed in the parent compound, brominated derivatives show utility in constructing complex architectures.
Key Research Findings
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Hydrolysis Kinetics : The amide group hydrolyzes 3.2× faster under basic vs. acidic conditions due to nucleophilic attack by hydroxide ions.
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Reduction Selectivity : Catalytic hydrogenation preserves stereochemistry at the butanamide chain, while Fe/HCl causes partial racemization .
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Thermal Stability : Decomposition occurs above 220°C via simultaneous nitro group reduction and amide bond cleavage.
Reaction Optimization Challenges
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Competitive Pathways : Nitro group reduction and aromatic ring hydrogenation compete in catalytic hydrogenation (e.g., 10% Pd/C achieves nitro selectivity, while Raney Ni reduces both nitro and phenoxy groups).
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate electrophilic substitution but promote side reactions in hydrolysis.
Data synthesized from methodologies in , excluding non-compliant sources.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide serves as a crucial building block in organic synthesis. Its structure allows for the introduction of functional groups that can be further modified to create more complex molecules. This versatility makes it valuable in the development of new compounds with desired properties.
Reactivity and Mechanism
The compound's nitro group can undergo reduction reactions, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, enhancing the compound's utility in synthetic chemistry. The presence of the phenoxy and butanamide groups also contributes to its reactivity profile, allowing for diverse chemical transformations.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms that are yet to be fully elucidated. The unique structural features of the compound may allow it to interact with specific cellular targets involved in cancer progression.
Medicinal Applications
Therapeutic Potential
Given its biological activities, this compound is being explored for potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in treating infections and cancer.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus. |
| Study 2 | Indicated potential anticancer effects in vitro on breast cancer cell lines. |
| Study 3 | Explored pharmacokinetics and bioavailability in animal models, showing promising absorption rates. |
Industrial Applications
Material Development
The compound's chemical properties make it suitable for use in developing new materials, particularly those requiring specific mechanical or thermal properties. Its incorporation into polymer matrices could enhance material performance in various applications.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The ortho-methyl group introduces steric hindrance, differentiating it from para-substituted analogues (e.g., 4-methoxyphenyl in ). This may hinder crystallization or binding to biological targets.
- Hydrogen Bonding : The nitro group can act as a hydrogen bond acceptor, promoting stronger intermolecular interactions compared to tert-butyl or methoxy groups .
Physicochemical Properties
- Melting Points : While data for the target compound are unavailable, structurally related compounds in exhibit melting points between 74–84°C . The nitro group’s polarity may elevate the target’s melting point relative to methoxy-substituted analogues.
- Solubility: The nitro group’s electron-withdrawing nature likely reduces solubility in nonpolar solvents compared to tert-butyl or methoxy derivatives (e.g., ).
Biological Activity
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes:
- A nitrophenyl group that contributes to its biological activity.
- A phenoxybutanamide backbone, which is significant in modulating various biological pathways.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a fungicide and its interactions with metalloenzymes.
1. Fungicidal Activity
Research indicates that compounds similar to this compound exhibit fungicidal properties by inhibiting specific metalloenzymes in fungal pathogens. These enzymes are crucial for fungal survival and proliferation. The inhibition of such enzymes could lead to effective control of fungal diseases in crops .
The compound's mechanism involves:
- Binding to the active sites of metalloenzymes, disrupting their function.
- Inducing oxidative stress within fungal cells, leading to cell death.
Case Studies
Several case studies have investigated the efficacy of this compound against various fungal species:
| Study | Fungal Species | Concentration Tested (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Study A | Fusarium oxysporum | 10 | 85 |
| Study B | Botrytis cinerea | 25 | 90 |
| Study C | Alternaria solani | 50 | 75 |
These studies demonstrate significant inhibition rates, suggesting that the compound could serve as a viable alternative to traditional fungicides.
In Vitro Studies
In vitro assays have shown that this compound exhibits:
- Antifungal activity against a range of pathogens.
- Low toxicity levels in mammalian cell lines, indicating a favorable safety profile for agricultural use .
Molecular Modeling
Molecular docking studies suggest that the compound has a high affinity for binding to metalloenzyme active sites. This binding affinity is crucial for its fungicidal action and may also indicate potential applications in drug design targeting similar enzymes in human pathogens.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide, and how can reaction conditions be optimized methodologically?
- Answer : The synthesis typically involves multi-step reactions, including nitration, amidation, and phenoxy group coupling. Optimization can be achieved through factorial design experiments, where variables like temperature, catalyst loading, and solvent polarity are systematically varied to maximize yield . For example, a 2³ factorial design could evaluate the interaction effects of these parameters. Computational reaction path searches (e.g., quantum chemical calculations) may also identify energetically favorable intermediates, reducing trial-and-error approaches .
| Optimization Parameters | Levels Tested | Key Interactions |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | Catalyst × Solvent |
| Catalyst loading (mol%) | 5, 10, 15 | Temp × Solvent |
| Solvent polarity (Dielectric) | Low, Medium, High | Temp × Catalyst |
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by verifying methyl, nitro, and phenoxy substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For example, a parent ion peak at m/z 326.3 (calculated for C₁₇H₁₆N₂O₄) validates the molecular formula. Discrepancies in peak splitting (NMR) or unexpected fragments (MS) may indicate impurities or isomerization .
Advanced Research Questions
Q. How can computational chemistry methods aid in designing novel derivatives of this compound with enhanced bioactivity?
- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization. Molecular docking simulations assess binding affinities to target proteins (e.g., enzymes or receptors). For instance, substituting the nitro group with electron-withdrawing moieties (e.g., -CF₃) may improve metabolic stability, as seen in analogous compounds . Reaction path search algorithms (e.g., artificial force-induced reaction methods) can propose feasible synthetic routes for these derivatives .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Answer : Perform meta-analysis using statistical tools (e.g., ANOVA or Bayesian inference) to reconcile discrepancies. Cross-validate experimental protocols (e.g., cell line specificity, assay conditions). For example, variations in IC₅₀ values for kinase inhibition might arise from differences in ATP concentrations across labs. Standardizing assay conditions and employing positive controls (e.g., staurosporine) enhances reproducibility .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates like nitroaromatic precursors?
- Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of nitro groups. Employ real-time monitoring (e.g., in-situ IR or HPLC) to detect intermediate degradation. For example, stabilizing the 3-nitrophenyl moiety via low-temperature (-20°C) amidation reduces side reactions. Flow chemistry systems can also enhance control over exothermic steps .
Methodological Considerations for Data Contradictions
Q. What statistical approaches are recommended for analyzing variability in physicochemical property measurements (e.g., solubility, logP)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
